molecular formula C9H8Cl2O2 B6328976 Methyl 2,6-dichloro-4-methylbenzoate CAS No. 1098620-09-7

Methyl 2,6-dichloro-4-methylbenzoate

Cat. No.: B6328976
CAS No.: 1098620-09-7
M. Wt: 219.06 g/mol
InChI Key: ZHLLGKAPKAQWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-dichloro-4-methylbenzoate is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.07 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a methyl group. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4-methylbenzoate can be synthesized through the esterification of 2,6-dichloro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dichloro-4-methylbenzoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichloro-6-methylbenzoate
  • Methyl 2,6-dichlorobenzoate
  • Methyl 4-methylbenzoate

Uniqueness

Methyl 2,6-dichloro-4-methylbenzoate is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct chemical properties and reactivity. This unique structure makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2,6-dichloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLLGKAPKAQWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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